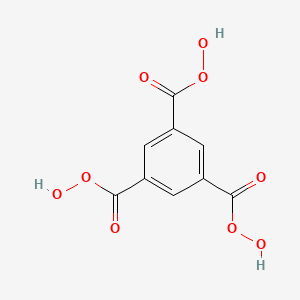

Benzene-1,3,5-tricarboperoxoic acid

Description

Properties

CAS No. |

63556-80-9 |

|---|---|

Molecular Formula |

C9H6O9 |

Molecular Weight |

258.14 g/mol |

IUPAC Name |

benzene-1,3,5-tricarboperoxoic acid |

InChI |

InChI=1S/C9H6O9/c10-7(16-13)4-1-5(8(11)17-14)3-6(2-4)9(12)18-15/h1-3,13-15H |

InChI Key |

MWGZSAVEYPPQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)OO)C(=O)OO)C(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-tricarboperoxoic acid typically involves the peroxidation of benzene-1,3,5-tricarboxylic acid. This process can be achieved through the reaction of benzene-1,3,5-tricarboxylic acid with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction conditions generally include maintaining a low temperature to prevent decomposition of the peroxo groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-tricarboperoxoic acid undergoes various chemical reactions, including:

Oxidation: The peroxo groups can participate in oxidation reactions, converting substrates into their oxidized forms.

Reduction: Under specific conditions, the peroxo groups can be reduced to hydroxyl groups.

Substitution: The peroxo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

Oxidation: Products include oxidized derivatives of the original substrate.

Reduction: Products include hydroxylated derivatives.

Substitution: Products include substituted benzene derivatives with various functional groups.

Scientific Research Applications

Benzene-1,3,5-tricarboperoxoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: It is studied for its potential role in oxidative stress and its effects on biological systems.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene-1,3,5-tricarboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxo groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include the activation of oxidative stress responses and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Functional Groups and Reactivity

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| Trimesic acid | C₉H₆O₆ | 210.14 | 554-95-0 | 3 × -COOH | Hydrogen bonding, metal coordination |

| Benzenetricarboxylic acid chloride | C₉H₃Cl₃O₃ | 265.47 | Not provided | 3 × -COCl | High reactivity (acyl chloride reactions) |

| Caffeic acid | C₉H₈O₄ | 180.16 | 331-39-5 | 2 × -OH, 1 × CH=CHCOOH | Antioxidant, radical scavenging |

| Benzenepropanoic acid hydrazide | C₂₉H₄₀N₂O₄ | 480.64 | 32687-78-8 | Phenolic -OH, hydrazide | Stabilization, antioxidant activity |

Key Observations :

- Trimesic acid’s triple -COOH groups enable robust intermolecular interactions, contrasting with caffeic acid’s phenolic -OH and conjugated propenoic acid, which favor antioxidant behavior .

- The acid chloride derivative of trimesic acid exhibits heightened reactivity, suitable for synthesizing polymers or covalent organic frameworks .

- The benzenepropanoic acid hydrazide (CAS 32687-78-8) features bulky tert-butyl groups and a hydrazide moiety, likely serving as a stabilizer in materials or pharmaceuticals .

Comparative Insights :

- Supramolecular Functionality : Trimesic acid’s ordered assemblies resemble biological systems (e.g., cytoskeletal filaments), while its acid chloride enables covalent network formation .

- Biological vs. Material Roles : Caffeic acid is prioritized in pharmacology and cosmetics due to its antioxidant properties, whereas trimesic acid derivatives dominate materials science .

Physical and Solubility Data (Partial)

| Compound | Physical State | Solubility (Partial Data) |

|---|---|---|

| Trimesic acid | Crystalline solid | Moderate in polar solvents |

| Caffeic acid | Yellow crystals | Soluble in ethanol, water (limited) |

| Benzenepropanoic acid hydrazide | Not reported | Likely lipophilic (tert-butyl groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.